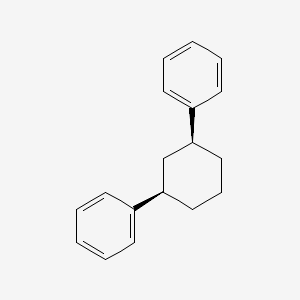
Bis(trichloroacetyl) peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trichloroacetyl) peroxide is an organic peroxide compound known for its high reactivity and utility in various chemical processes. It is characterized by the presence of two trichloroacetyl groups linked by a peroxide bond. This compound is often used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(trichloroacetyl) peroxide can be synthesized through the reaction of trichloroacetyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Preparation of Trichloroacetyl Chloride: Trichloroacetic acid is reacted with thionyl chloride to produce trichloroacetyl chloride.
Formation of this compound: Trichloroacetyl chloride is then reacted with hydrogen peroxide in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining the desired temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(trichloroacetyl) peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic substrates.
Radical Initiation: It decomposes to form free radicals, which can initiate polymerization reactions.
Substitution: It can participate in substitution reactions, where the trichloroacetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates such as alcohols, alkenes, and aromatic compounds. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Radical Initiation: The compound is often used in the polymerization of vinyl monomers such as styrene and methyl methacrylate. The reactions are conducted under controlled temperature conditions to ensure efficient radical generation.
Substitution Reactions: Reagents such as amines and alcohols can be used to replace the trichloroacetyl groups. These reactions are usually carried out in the presence of a base.
Major Products Formed:
Oxidation Products: Depending on the substrate, the major products can include aldehydes, ketones, and carboxylic acids.
Polymerization Products: The major products are polymers such as polystyrene and polymethyl methacrylate.
Substitution Products: The major products are substituted organic compounds with new functional groups replacing the trichloroacetyl groups.
Applications De Recherche Scientifique
Bis(trichloroacetyl) peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent and radical initiator in various organic synthesis reactions.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research is being conducted on its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(trichloroacetyl) peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then participate in various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparaison Avec Des Composés Similaires
Bis(trichloroacetyl) peroxide can be compared with other similar compounds such as:
Bis(dichloroacetyl) peroxide: Similar in structure but with two dichloroacetyl groups instead of trichloroacetyl groups. It has lower reactivity and stability compared to this compound.
Bis(perfluoroacetyl) peroxide: Contains perfluoroacetyl groups, making it more stable and less reactive than this compound.
Bis(acetyl) peroxide: Contains acetyl groups and is less reactive and more stable than this compound.
The uniqueness of this compound lies in its high reactivity and ability to generate free radicals efficiently, making it a valuable compound in various chemical processes.
Propriétés
| 2629-78-9 | |
Formule moléculaire |
C4Cl6O4 |
Poids moléculaire |
324.7 g/mol |
Nom IUPAC |
(2,2,2-trichloroacetyl) 2,2,2-trichloroethaneperoxoate |
InChI |
InChI=1S/C4Cl6O4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10 |
Clé InChI |
YFZCNXJOYHYIGC-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(Cl)(Cl)Cl)OOC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





